N-[1-(3-methylthiophen-2-yl)ethyl]aniline
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Overview
Description
N-[1-(3-methylthiophen-2-yl)ethyl]aniline is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₅NS . This compound features a thiophene ring substituted with a methyl group at the 3-position and an aniline moiety attached via an ethyl linker. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylthiophen-2-yl)ethyl]aniline typically involves the reaction of 3-methylthiophene with ethylamine and aniline under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methylthiophen-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[1-(3-methylthiophen-2-yl)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3-methylthiophen-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine: Similar in structure but with a cyclohexane ring instead of an aniline moiety.
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: Another thiophene derivative with different functional groups.
Uniqueness
N-[1-(3-methylthiophen-2-yl)ethyl]aniline is unique due to its specific combination of a thiophene ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15NS |
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Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-[1-(3-methylthiophen-2-yl)ethyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-8-9-15-13(10)11(2)14-12-6-4-3-5-7-12/h3-9,11,14H,1-2H3 |
InChI Key |
BKUGAVCGSHGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC2=CC=CC=C2 |
Origin of Product |
United States |
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